1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

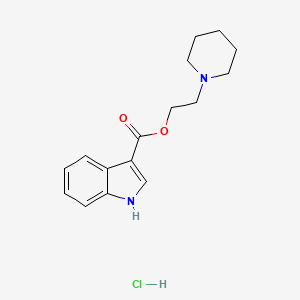

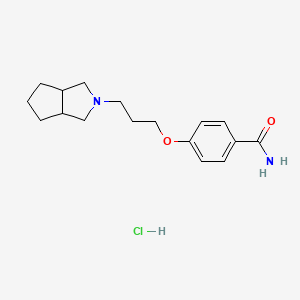

1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, also known as SB-203186 hydrochloride, is a chemical compound with the empirical formula C16H20N2O2 · HCl . It has a molecular weight of 308.80 . It is sold for research purposes under agreement from GlaxoSmithKline .

Molecular Structure Analysis

The molecular structure of 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride is defined by its empirical formula, C16H20N2O2 · HCl . The molecular weight of the compound is 308.80 .Aplicaciones Científicas De Investigación

5-HT4 Antagonist

SB 203186 hydrochloride is a potent, selective, and competitive 5-HT4 antagonist . It antagonizes the 5-HT4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT .

Neurological Signaling

This compound plays a significant role in neurological signaling, particularly in the GPCR/G Protein Neuronal Signaling pathway .

Research on Digestive System

SB 203186 hydrochloride has been used in research related to the digestive system. It has been shown to antagonize the 5-HT4 receptor-mediated relaxations in the rat oesophagus, guinea-pig ileum, and human colon .

Cardiovascular Research

SB 203186 hydrochloride has high affinity for human atrial 5-HT4 receptors , making it a valuable tool in cardiovascular research.

In Vivo Studies

In vivo studies have shown that SB 203186 hydrochloride can enhance the 5-HT-induced contractions of the antral strips . It has also been used in studies involving new-born Camborough piglets, where it was shown to produce blockade of 5-HT-evoked tachycardia .

Pharmacological Research

SB 203186 hydrochloride has been used in pharmacological research to investigate the affinity of compounds for 5-HT4 and 5-HT3 receptors .

Mecanismo De Acción

Target of Action

SB 203186 hydrochloride is a potent, selective, and competitive antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the central nervous system, gut, and heart .

Mode of Action

SB 203186 hydrochloride interacts with its target, the 5-HT4 receptor, by antagonizing the receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . This means that it prevents the action of serotonin on the 5-HT4 receptors, thereby inhibiting the associated physiological responses .

Biochemical Pathways

The primary biochemical pathway affected by SB 203186 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT4 receptor, it inhibits the positive chronotropic effects of serotonin mediated through piglet sinoatrial 5-HT4 receptors .

Result of Action

The molecular and cellular effects of SB 203186 hydrochloride’s action include the blockade of 5-HT-evoked tachycardia, which was observed in new-born Camborough piglets . This suggests that the compound could have potential therapeutic applications in conditions where serotonin-mediated responses need to be modulated.

Action Environment

The action of SB 203186 hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment. Additionally, the compound’s effects can vary depending on the specific physiological environment, such as the presence of other competing ligands or the density of target receptors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

CAS RN |

207572-69-8, 135938-17-9 |

Source

|

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)